molecular formula C8H5BrClN5 B2630301 4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 2177263-53-3

4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B2630301
CAS No.: 2177263-53-3
M. Wt: 286.52
InChI Key: QUFZUYWHTZQBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with amino, bromo, chloro, methyl, and carbonitrile groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

While the exact mechanism of action of this compound is not fully understood, it has been used in the development of inhibitors for leucine-rich repeat kinase 2 (LRRK2), which have potential utility in Parkinson’s disease treatment .

Safety and Hazards

The compound has hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursorsFor example, the synthesis may begin with the cyclization of a suitable precursor to form the pyrrolo[2,3-d]pyrimidine ring, followed by halogenation, amination, and nitrile formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for precise control over reaction parameters and scalability. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets 4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of amino, bromo, chloro, and nitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development .

Properties

IUPAC Name

4-amino-6-bromo-2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN5/c1-15-5(9)3(2-11)4-6(12)13-8(10)14-7(4)15/h1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFZUYWHTZQBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(N=C(N=C21)Cl)N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.